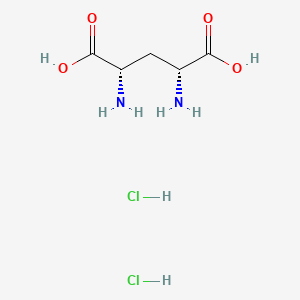
(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride
Vue d'ensemble
Description
(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride, commonly referred to as DAPPD, is an organic compound with a variety of applications in scientific research. It is used as a reagent in various laboratory experiments and has been studied for its biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride can be achieved through the reaction of L-aspartic acid with a reducing agent such as sodium cyanoborohydride.
Starting Materials
L-aspartic acid, Sodium cyanoborohydride, Hydrochloric acid, Wate
Reaction
Dissolve L-aspartic acid in water and adjust the pH to 7-8 using sodium hydroxide., Add sodium cyanoborohydride to the solution and stir for several hours at room temperature., Acidify the solution with hydrochloric acid to pH 2-3., Filter the resulting precipitate and wash with water., Dry the product under vacuum to obtain (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride.
Applications De Recherche Scientifique
DAPPD has a wide range of applications in scientific research. It has been used as a reagent in a variety of organic synthesis reactions and has been studied for its biochemical and physiological effects. It has also been used as an inhibitor of monoamine oxidase, as a substrate for the enzyme adenosine deaminase, and as a ligand for the enzyme glutamate dehydrogenase. In addition, DAPPD has been used as a model compound for studying the structure-activity relationships of other organic compounds.
Mécanisme D'action
The mechanism of action of DAPPD is not well understood. However, it is believed that it acts as an inhibitor of monoamine oxidase and adenosine deaminase, and as a substrate for glutamate dehydrogenase. It is also thought to interact with other enzymes and proteins in the body, although the exact mechanism of these interactions is not yet known.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of DAPPD are not yet fully understood. However, it has been shown to have a variety of effects on the body, including inhibition of monoamine oxidase, inhibition of adenosine deaminase, and stimulation of glutamate dehydrogenase activity. In addition, it has been shown to have an effect on the body's immune system, and to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DAPPD in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are also some limitations to its use. It is not very stable in solution, and it can be toxic if ingested. In addition, it can interfere with other laboratory experiments if not handled properly.
Orientations Futures
Given the wide range of applications of DAPPD in scientific research, there are a number of potential future directions of research. These include further studies into its biochemical and physiological effects, as well as its potential use in drug development and as a therapeutic agent. In addition, further research into its structure-activity relationships and its interactions with other enzymes and proteins could be beneficial. Finally, further research into its synthesis methods and its stability in solution could lead to improved methods for its use in laboratory experiments.
Propriétés
IUPAC Name |
(2S,4R)-2,4-diaminopentanedioic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLOTWYWLLNSCT-VNVXCASUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855674 | |
| Record name | (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride | |
CAS RN |
88155-56-0 | |
| Record name | (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



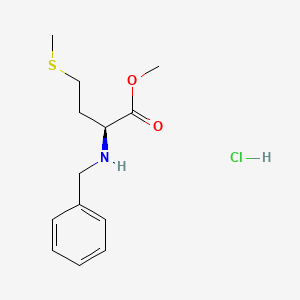

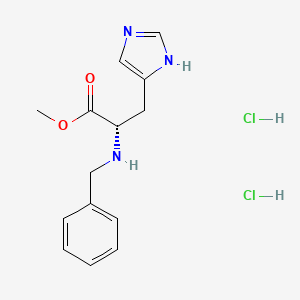
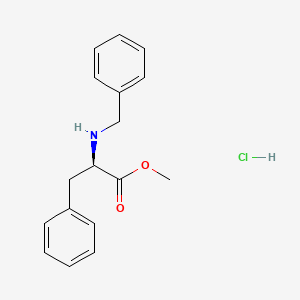
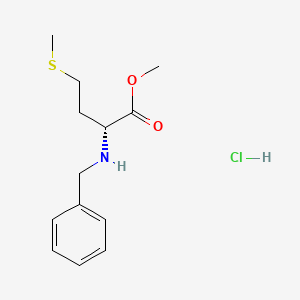
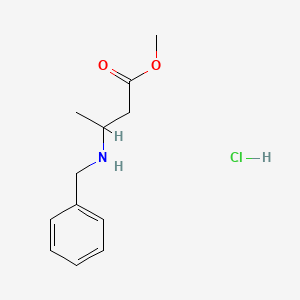
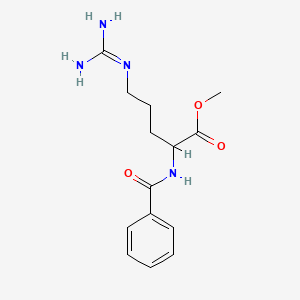
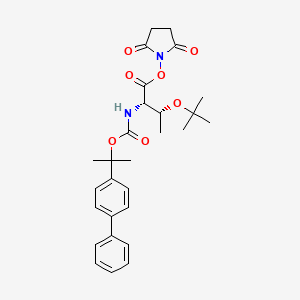
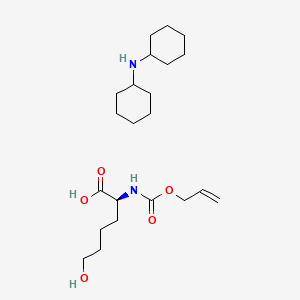
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B613242.png)